molecular formula C11H15NO B039638 1-Phenylpiperidin-4-ol CAS No. 117896-69-2

1-Phenylpiperidin-4-ol

Numéro de catalogue B039638
Numéro CAS: 117896-69-2
Poids moléculaire: 177.24 g/mol
Clé InChI: FMHLUYMKOSEANZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds related to 1-Phenylpiperidin-4-ol often involves complex chemical reactions. For example, solid phase synthesis using the H-phosphonate approach and protective groups for the hydroxy functions has been described, highlighting the intricacies involved in the synthesis process of similar compounds (Sakatsume et al., 1989). Another study reported the synthesis and stereochemistry of phenylethynylated derivatives, emphasizing the configurational aspects of such synthetic processes (Praliev et al., 1986).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through various techniques, including X-ray crystallography. This method provided insights into the conformational aspects and structural deformations of similar compounds, offering a deeper understanding of their molecular framework (Geneste et al., 1981).

Chemical Reactions and Properties

This compound and its derivatives undergo a variety of chemical reactions, showcasing their reactivity and functional group transformations. For instance, the acid-catalyzed etherification of 4-arylpiperidin-4-ols has been explored, demonstrating the influence of stereochemistry on their chemical behavior (Casy & Pocha, 1967). Moreover, the ketohydroxylation of 4-Phenyl-1,2,5,6-tetrahydropyrines to produce dihydroxy derivatives underscores the susceptibility of these compounds to oxidative reactions (Soldatenkov et al., 1996).

Applications De Recherche Scientifique

  • Alpha1a Adrenoceptor-Selective Antagonists : Lagu et al. (1999) discovered that substituting phenylpiperazine side chains in 1a adrenoceptor antagonists can effectively eliminate opioid agonist metabolites, which could improve the treatment of benign prostatic hyperplasia (Lagu et al., 1999).

  • Stereochemistry of Pharmacologically Active Piperidine Derivatives : Jones, Beeman, Casy, and Mcerlane (1973) reported on the diverse conformational preferences of 1,2,5-trimethyl-4-phenyl-piperidine derivatives, particularly regarding their esters and acetate base/hydrochloride forms (Jones et al., 1973).

  • Analgesic Activities of Isomeric Piperidin-4-ols : Mcerlane and Casy (1972) studied the stereochemistry and analgesic activities of isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols, finding that certain isomers showed significant analgesic activity in mice (Mcerlane & Casy, 1972).

  • Conidia Germination Inhibition by 1-Octen-3-ol : Chitarra, Abee, Rombouts, and Dijksterhuis (2005) found that 1-Octen-3-ol inhibits conidia germination in Penicillium paneum, affecting essential metabolic processes in a reversible manner (Chitarra et al., 2005).

  • Analgesic and Anesthetic Agents : Kudzma et al. (1989) identified that 4-phenyl-4-anilidopiperidines have high analgesic potency, short action duration, rapid motor coordination recovery, and better cardiovascular and respiratory safety during anesthesia compared to other analgesics (Kudzma et al., 1989).

Orientations Futures

Piperidines, including 1-Phenylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .

Analyse Biochimique

Biochemical Properties

1-Phenylpiperidin-4-ol has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, which is an essential co-receptor in the process of HIV-1 entry . The nature of these interactions involves a strong salt-bridge interaction, which is believed to anchor the ligands to the CCR5 receptor .

Cellular Effects

The effects of this compound on cells are primarily related to its antagonistic activities on the CCR5 receptor . It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . Therefore, the blockade of the CCR5 receptor by this compound could potentially treat HIV-1 infections .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the CCR5 receptor . All CCR5 antagonists, including this compound, contain one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Temporal Effects in Laboratory Settings

It is known that the compound has been synthesized and evaluated for its CCR5 antagonistic activities .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Metabolic Pathways

It is known that the compound interacts with the CCR5 receptor, which plays a crucial role in the process of HIV-1 entry .

Transport and Distribution

It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .

Subcellular Localization

It is known that the compound interacts with the CCR5 receptor, which is a seven transmembrane G-protein coupled receptor .

Propriétés

IUPAC Name

1-phenylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHLUYMKOSEANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371877
Record name 1-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117896-69-2
Record name 1-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpiperidin-4-ol
Reactant of Route 2
1-Phenylpiperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Phenylpiperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Phenylpiperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Phenylpiperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Phenylpiperidin-4-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.